tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563655
InChI: InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h7H,4-6,13H2,1-3H3,(H,14,15,16)
SMILES: CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate

CAS No.:

Cat. No.: VC13563655

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate -

Specification

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
IUPAC Name tert-butyl N-(6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Standard InChI InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h7H,4-6,13H2,1-3H3,(H,14,15,16)
Standard InChI Key OMBSPLFLJONFRP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydrobenzo[d]thiazole core, a bicyclic system comprising a benzene ring fused to a partially saturated thiazole ring. The tert-butyl carbamate group (OC(=O)N(C(C)(C)C)\text{OC(=O)N(C(C)(C)C)}) is attached to the 2-position of the thiazole ring, while the 6-position hosts a primary amine (-NH2\text{-NH}_2). This configuration distinguishes it from the structural isomer tert-butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate, where substituents occupy alternate positions.

Table 1: Comparative Molecular Properties

Propertytert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamatetert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
Molecular FormulaC12H19N3O2S\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}C12H19N3O2S\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight (g/mol)269.37269.37
IUPAC Nametert-butyl N-(6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamatetert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1=NC2=C(S1)CC(CC2)NCC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N

The divergent substitution patterns influence reactivity and biological interactions. For instance, the 2-position carbamate in the target compound may enhance steric hindrance, affecting binding to enzymatic active sites.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ1.4ppm\delta \approx 1.4 \, \text{ppm}), carbamate carbonyl (δ155ppm\delta \approx 155 \, \text{ppm} in 13C^{13}\text{C}), and thiazole protons (δ2.53.5ppm\delta \approx 2.5–3.5 \, \text{ppm}). Mass spectrometry (MS) typically shows a molecular ion peak at m/z=269.37m/z = 269.37, consistent with the molecular weight. High-Performance Liquid Chromatography (HPLC) confirms purity, with retention times varying by column type and mobile phase.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis begins with 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (CAS 70590-66-8), a precursor with a molecular weight of 154.23 g/mol . Protective group chemistry is employed to shield the primary amine during subsequent reactions:

  • Amine Protection: The amine reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

  • Functionalization: The thiazole ring is further modified via nucleophilic substitution or coupling reactions, though specific steps for the target compound remain undocumented in public literature.

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Amine ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, THF, 0°C → RT70–85
PurificationColumn chromatography (SiO2_2, Hexane:EtOAc)>95

Challenges and Optimization

The steric bulk of the tert-butyl group complicates coupling reactions, necessitating optimized catalysts (e.g., palladium-based catalysts for cross-couplings). Side reactions, such as carbamate cleavage under acidic conditions, require strict pH control during workup.

Applications in Medicinal Chemistry

Biological Activity of Analogues

While direct studies on the target compound are scarce, structurally related tetrahydrobenzothiazole derivatives exhibit:

  • Antimicrobial Effects: Inhibition of bacterial DNA gyrase and fungal lanosterol demethylase.

  • Anticancer Potential: Induction of apoptosis in HeLa cells via caspase-3 activation.

  • Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).

Drug Design Considerations

The carbamate group enhances metabolic stability compared to free amines, prolonging in vivo half-life. Molecular docking studies suggest that the tert-butyl moiety occupies hydrophobic pockets in target enzymes, improving binding affinity.

ParameterDetailReference
GHS Signal WordDanger
Hazard StatementsH301: Toxic if swallowed
Precautionary MeasuresP264: Wash skin thoroughly after handling

Analytical Validation

Batch purity is verified via HPLC (≥95% purity), with UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC), adhering to ICH Q3C guidelines.

Future Research Directions

  • Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluate the compound against neurodegenerative targets (e.g., tau protein aggregation).

  • Structure-Activity Relationships (SAR): Compare pharmacological profiles of positional isomers to optimize selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator